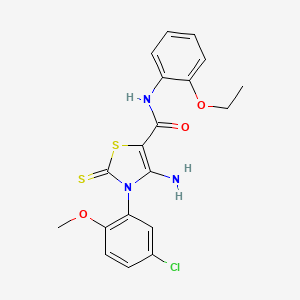![molecular formula C16H16N4OS2 B2463655 2-(methylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-carboxamide CAS No. 2097915-41-6](/img/structure/B2463655.png)
2-(methylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(methylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H16N4OS2 and its molecular weight is 344.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(methylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the pyridine, pyrazole, and thiophene moieties, followed by the formation of the carboxamide group. Various coupling reactions, such as Suzuki or Sonogashira couplings, may be employed under specific conditions such as the use of palladium catalysts and specific solvents like DMF or toluene.
Industrial Production Methods: Industrial production of this compound may involve scaling up the aforementioned synthetic routes using automated systems and reactors to ensure consistency and efficiency. Optimizing reaction conditions, such as temperature, pressure, and reaction time, is crucial for maximizing yield and minimizing by-products.
化学反应分析
Types of Reactions It Undergoes: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in its reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions. Typical conditions involve controlled temperature and pH to direct the reaction pathway.
Major Products Formed: The major products depend on the type of reaction it undergoes. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield corresponding amines.
科学研究应用
Chemistry: In chemistry, this compound is studied for its role as a ligand in coordination chemistry, potentially forming complexes with transition metals.
Biology: In biological research, it serves as a probe to study various biochemical pathways and interactions, given its unique structure that allows for specific binding to biological targets.
Medicine: In medicinal chemistry, it is explored for its potential therapeutic effects, possibly acting as an inhibitor for certain enzymes or receptors.
Industry: Its application in the industry includes the synthesis of novel materials, such as polymers and advanced nanomaterials, due to its reactivity and structural properties.
5. Mechanism of Action: The mechanism of action of 2-(methylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, altering their activity, and modulating biological pathways. Detailed studies are required to elucidate the precise molecular interactions and pathways involved.
相似化合物的比较
Similar Compounds: Compounds similar to 2-(methylsulfanyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pyridine-3-carboxamide include analogs with slight variations in the structure, such as different substituents on the pyridine, pyrazole, or thiophene rings.
Uniqueness: What sets this compound apart is the specific combination of the methylsulfanyl group and the pyrazole-thiophene-ethyl linkage, which imparts unique chemical properties and biological activities that are distinct from its analogs.
属性
IUPAC Name |
2-methylsulfanyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS2/c1-22-16-13(4-2-6-17-16)15(21)18-10-14(12-5-9-23-11-12)20-8-3-7-19-20/h2-9,11,14H,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASNUGHNUUFJNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-methoxy-3-(4-methylphenyl)-2-phenyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2463572.png)

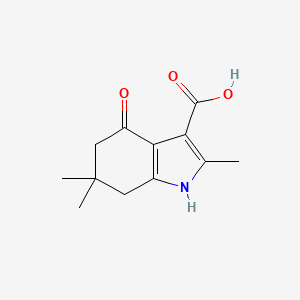
![N-(4-bromophenyl)-3-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)benzamide](/img/structure/B2463576.png)
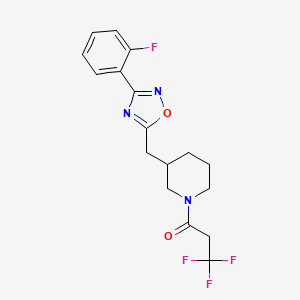
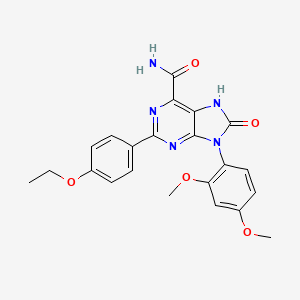
amine](/img/structure/B2463582.png)
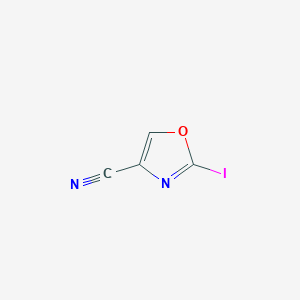
![3-[3-(4-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2463584.png)
![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2-methylpiperidine](/img/structure/B2463588.png)
![3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)-6-fluoroquinazoline-2,4(1H,3H)-dione](/img/structure/B2463589.png)
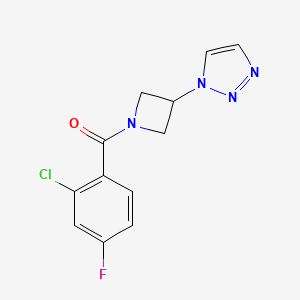
![3-(2-((6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetamido)propanoic acid](/img/structure/B2463593.png)
